REACTION_CXSMILES
|
ClC[C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([NH2:7])=[O:6].[SH:12][C:13]1[N:21]=[CH:20][N:19]=[C:18]2[C:14]=1[NH:15][CH:16]=[N:17]2.[CH:22](Cl)(Cl)Cl>>[C:5]([NH:7][CH2:22][S:12][C:13]1[N:21]=[CH:20][N:19]=[C:18]2[C:14]=1[NH:15][CH:16]=[N:17]2)(=[O:6])[C:4]1[CH:3]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
55.71 mg
|
Type
|
reactant
|
Smiles
|
ClCC1=C(C(=O)N)C=CC=C1
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
SC1=C2NC=NC2=NC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC1=C(C(=O)N)C=CC=C1
|
Name
|
benzamidomethylthio
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a clear yellow solution
|
Type
|
CUSTOM
|
Details
|
to precipitate which
|
Type
|
WASH
|
Details
|
was washed several times with chloroform
|
Type
|
CUSTOM
|
Details
|
crystallized from methanol
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NCSC1=C2NC=NC2=NC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |